5,5-Dimethyl-2-P-tolylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-P-tolylmorpholine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol It is a morpholine derivative characterized by the presence of a p-tolyl group and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-P-tolylmorpholine typically involves the reaction of p-tolylamine with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the morpholine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-P-tolylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5,5-Dimethyl-2-P-tolylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-P-tolylmorpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylmorpholine: Lacks the p-tolyl group, resulting in different chemical properties.
4-Methylmorpholine: Contains a methyl group at a different position, affecting its reactivity.
N-Methylmorpholine: Has a methyl group attached to the nitrogen atom, altering its chemical behavior.
Uniqueness
5,5-Dimethyl-2-P-tolylmorpholine is unique due to the presence of both the p-tolyl group and the two methyl groups on the morpholine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10-4-6-11(7-5-10)12-8-14-13(2,3)9-15-12/h4-7,12,14H,8-9H2,1-3H3 |
InChI Key |
GPKAGEWOFKHUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.